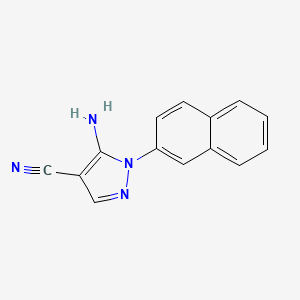

![molecular formula C18H23N5O B5557028 2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)

2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions aimed at introducing specific functional groups and achieving desired molecular scaffolding. For instance, compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) have been synthesized as isotype-selective small molecule histone deacetylase (HDAC) inhibitors, demonstrating the intricate synthesis strategies employed in developing compounds with potential biological activities (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to 2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide is characterized by specific arrangements of atoms that confer distinct chemical and physical properties. For example, the X-ray crystal structure analysis of certain derivatives has provided insights into their molecular conformations, which are crucial for understanding their interaction mechanisms with biological targets (Gangjee et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their molecular structure. Functional groups present in the molecule, such as amine, amide, and pyrimidinyl groups, play a vital role in chemical transformations and reactions. These compounds are involved in various chemical reactions, including condensation, cyclization, and nucleophilic substitution, showcasing their versatility in organic synthesis (Wagner et al., 1993).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their practical applications in drug formulation and delivery. The crystal and molecular structure of related compounds, such as benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide, reveal the presence of intramolecular hydrogen bonding and β-turn conformations, which are significant for their physical state and stability (Prasad et al., 1979).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are defined by the compound's molecular framework. Studies on compounds such as ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate have explored their anti-cancer activities, highlighting the potential therapeutic applications of these molecules (Liu et al., 2019).

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized through various methods, aiming to improve yield and purity for further applications. For example, a simple and high-yield synthesis method starting from basic chemical precursors has been developed to create precursors for radiopharmaceuticals, showcasing the compound's relevance in medical imaging and diagnostics (Bobeldijk et al., 1990).

Biological Evaluation

Significant research has been conducted on the biological evaluation of derivatives of this compound, demonstrating promising anticancer activities. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor showing potential as an anticancer drug (Zhou et al., 2008).

Antimicrobial Evaluation

Some derivatives have been synthesized and evaluated for their antimicrobial properties, contributing to the development of new therapeutic agents. For example, novel pyrazolopyrimidines derivatives have been assessed for their anticancer and anti-5-lipoxygenase agents, indicating a broad spectrum of biological activities (Rahmouni et al., 2016).

Chemical Properties and Reactions

Research into the compound's chemical properties and reactions has led to the discovery of various derivatives with potential applications. For instance, the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles has resulted in the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates, expanding the chemical repertoire of pyrimidine-based compounds for further exploration (Schenone et al., 1990).

Molecular Structure Analysis

The study of the molecular structure of related compounds has contributed to a deeper understanding of their potential uses. For instance, the crystal and molecular structure analysis of related benzamide compounds has provided insights into their potential as non-linear optical materials and their conformations in solid state (Acosta et al., 2013).

properties

IUPAC Name |

2-methyl-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c1-14-6-2-3-7-15(14)18(24)20-9-8-19-16-12-17(22-13-21-16)23-10-4-5-11-23/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,20,24)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHPZTRWZKZCFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCNC2=CC(=NC=N2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

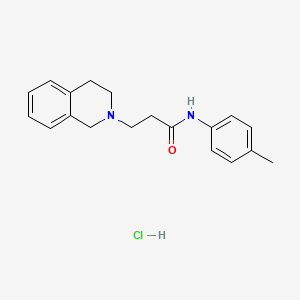

![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5556973.png)

![ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)

![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556990.png)

![N-[1-(ethylsulfonyl)azepan-3-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5557004.png)

![5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557012.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5557036.png)

![2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5557037.png)

![ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5557042.png)

![2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5557050.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5557051.png)